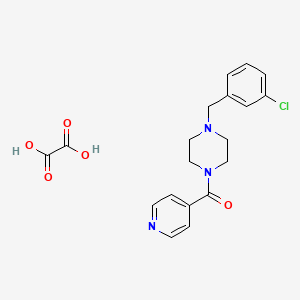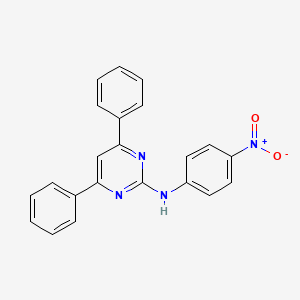![molecular formula C19H15N3O3S2 B5103989 N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5103989.png)
N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide, also known as APSPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenothiazine and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and the modulation of intracellular signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide may also modulate the activity of various neurotransmitters in the brain, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, as well as the ability to induce autophagy and inhibit apoptosis. N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide has also been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide. One potential area of research is the development of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide-based fluorescent probes for imaging biological systems. Another area of interest is the exploration of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide's potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide and its effects on various cellular signaling pathways.
Synthesemethoden
The synthesis of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide involves the reaction of 4-aminobenzenesulfonamide with 10-chloro-10H-phenothiazine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide compound is then purified using column chromatography. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
N-(4-sulfamoylphenyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c20-27(24,25)14-11-9-13(10-12-14)21-19(23)22-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)22/h1-12H,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBBBRZWVAIWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5103906.png)
![3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5103907.png)

![N~1~-(2-methoxyethyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5103916.png)
![N-(2-isopropylphenyl)-2-{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5103924.png)
![5-methyl-5-{3-[(2-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione](/img/structure/B5103933.png)
![2-(4-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B5103940.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5103969.png)
![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5103974.png)
![6-(4-benzyl-1-piperidinyl)-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5103975.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5103998.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(2-methylphenyl)acetamide](/img/structure/B5104003.png)